molecular formula C20H13FN4O3S B2618596 N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895011-03-7

N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2618596
CAS No.: 895011-03-7
M. Wt: 408.41
InChI Key: HKFUVMWVWCYYGQ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a substituted benzoyl chloride under acidic conditions . The resulting benzothiazole intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group . Finally, the nitrobenzothiazole is reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance yield and reduce reaction times . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-16-7-2-8-17-18(16)23-20(29-17)24(12-13-4-3-9-22-11-13)19(26)14-5-1-6-15(10-14)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFUVMWVWCYYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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